(R,R)-Cxcr2-IN-2

描述

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

属性

IUPAC Name |

1-[4-chloro-2-hydroxy-3-[(3R)-3-methyloxolan-3-yl]sulfonylphenyl]-3-[(1R)-2-methylcyclopent-2-en-1-yl]urea |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C18H23ClN2O5S/c1-11-4-3-5-13(11)20-17(23)21-14-7-6-12(19)16(15(14)22)27(24,25)18(2)8-9-26-10-18/h4,6-7,13,22H,3,5,8-10H2,1-2H3,(H2,20,21,23)/t13-,18-/m1/s1 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DNXKACKCTLURQN-FZKQIMNGSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

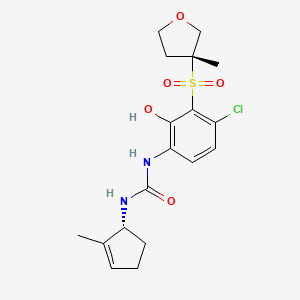

CC1=CCCC1NC(=O)NC2=C(C(=C(C=C2)Cl)S(=O)(=O)C3(CCOC3)C)O |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC1=CCC[C@H]1NC(=O)NC2=C(C(=C(C=C2)Cl)S(=O)(=O)[C@@]3(CCOC3)C)O |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C18H23ClN2O5S |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

414.9 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Foundational & Exploratory

(R,R)-Cxcr2-IN-2: An In-Depth Technical Guide on its Mechanism of Action

For Researchers, Scientists, and Drug Development Professionals

Introduction

(R,R)-Cxcr2-IN-2 is a potent and brain-penetrant antagonist of the C-X-C motif chemokine receptor 2 (CXCR2). As a diastereoisomer of CXCR2-IN-2, this small molecule inhibitor has demonstrated significant activity in preclinical assays, positioning it as a valuable tool for research into CXCR2-mediated signaling and a potential candidate for therapeutic development in inflammatory diseases, neuroinflammation, and oncology. This technical guide provides a comprehensive overview of the mechanism of action of this compound, including its biological activity, the signaling pathways it modulates, and detailed experimental protocols for its characterization.

Core Mechanism of Action

This compound functions as a selective antagonist of the CXCR2 receptor. CXCR2 is a G-protein coupled receptor (GPCR) predominantly expressed on neutrophils and other immune cells, as well as on endothelial and some cancer cells. The binding of cognate chemokines, such as CXCL1 (Gro-α) and CXCL8 (IL-8), to CXCR2 initiates a cascade of intracellular signaling events that are crucial for neutrophil recruitment, activation, and inflammatory responses.

By binding to CXCR2, this compound competitively inhibits the binding of these chemokines, thereby blocking the downstream signaling pathways. This antagonistic action effectively abrogates the physiological responses mediated by CXCR2 activation, most notably the chemotaxis and infiltration of neutrophils to sites of inflammation.

Quantitative Biological Activity

The inhibitory potency of this compound and its parent compound, CXCR2-IN-2, has been quantified in various in vitro assays. The data highlights the high affinity and functional antagonism of these compounds.

| Compound | Assay | Parameter | Value | Reference |

| This compound | Tango Assay | pIC50 | 9 | [1] |

| HWB Gro-α induced CD11b expression assay | pIC50 | 6.8 | [1] | |

| CXCR2-IN-2 | β-arrestin Assay | IC50 | 5.2 nM | [2] |

| Tango Assay | IC50 | 1 nM | [2] | |

| HWB Gro-α induced CD11b expression assay | IC50 | 0.04 µM | [2] |

Selectivity Profile of CXCR2-IN-2:

-

~730-fold selectivity over CXCR1.

-

1900-fold selectivity over all other chemokine receptors.

Signaling Pathways Modulated by this compound

CXCR2 activation triggers multiple downstream signaling cascades. This compound, by blocking the initial ligand-receptor interaction, prevents the initiation of these pathways.

Caption: CXCR2 signaling pathway and the antagonistic action of this compound.

Experimental Protocols

Detailed methodologies for the key assays used to characterize this compound are provided below.

CXCR2 Tango™ β-arrestin Recruitment Assay

This assay quantifies the ability of a compound to inhibit ligand-induced recruitment of β-arrestin to the CXCR2 receptor.

-

Principle: The Tango™ assay technology utilizes a GPCR fused to a transcription factor, and a β-arrestin fused to a protease. Ligand binding to the GPCR recruits the β-arrestin-protease, which then cleaves the transcription factor from the receptor. The liberated transcription factor translocates to the nucleus and drives the expression of a reporter gene, typically β-lactamase. The activity of the reporter gene is a measure of receptor-β-arrestin interaction.

-

Cell Line: U2OS cells stably expressing the Tango™ CXCR2-bla construct.

-

Protocol:

-

Cell Plating: Seed Tango™ CXCR2-bla U2OS cells in a 384-well plate at a density of 10,000 cells/well and incubate for 16-24 hours at 37°C in a 5% CO₂ incubator.

-

Compound Addition: Add serial dilutions of this compound to the cells and incubate for 30 minutes.

-

Agonist Stimulation: Add a known CXCR2 agonist, such as IL-8, at a concentration that elicits a robust response (e.g., EC₈₀).

-

Incubation: Incubate the plate for 5 hours at 37°C in a 5% CO₂ incubator.

-

Substrate Addition: Add the LiveBLAzer™-FRET B/G (CCF4-AM) substrate to each well.

-

Incubation: Incubate the plate at room temperature for 2 hours in the dark.

-

Detection: Measure the fluorescence emission at 460 nm (blue) and 530 nm (green) using a fluorescence plate reader.

-

Data Analysis: Calculate the ratio of blue to green fluorescence. The pIC50 is determined by plotting the log of the antagonist concentration against the normalized response.

-

Caption: Experimental workflow for the CXCR2 Tango™ assay.

Gro-α Induced CD11b Expression Assay in Human Whole Blood

This assay measures the ability of an antagonist to inhibit the upregulation of the activation marker CD11b on the surface of neutrophils in response to a CXCR2 agonist.

-

Principle: CD11b is a component of the Mac-1 integrin that is stored in the granules of neutrophils. Upon activation by chemokines like Gro-α, these granules fuse with the plasma membrane, leading to a rapid increase in CD11b surface expression. This can be quantified using flow cytometry with a fluorescently labeled anti-CD11b antibody.

-

Methodology:

-

Blood Collection: Collect fresh human whole blood into heparinized tubes.

-

Compound Incubation: Aliquot whole blood and incubate with varying concentrations of this compound for a specified time (e.g., 15-30 minutes) at 37°C.

-

Agonist Stimulation: Add Gro-α to the blood samples to a final concentration known to induce submaximal CD11b upregulation and incubate for a short period (e.g., 15-30 minutes) at 37°C.

-

Staining: Add a fluorescently labeled anti-CD11b antibody (e.g., FITC or PE conjugated) and an antibody to identify neutrophils (e.g., anti-CD16 or anti-CD66b). Incubate in the dark at 4°C.

-

Red Blood Cell Lysis: Lyse the red blood cells using a lysis buffer.

-

Flow Cytometry: Acquire data on a flow cytometer, gating on the neutrophil population.

-

Data Analysis: Determine the median fluorescence intensity (MFI) of CD11b for the neutrophil population in each sample. Calculate the percent inhibition of Gro-α-induced CD11b expression for each concentration of the antagonist and determine the pIC50.

-

Caption: Workflow for Gro-α induced CD11b expression assay.

Conclusion

This compound is a well-characterized, potent, and brain-penetrant CXCR2 antagonist. Its mechanism of action involves the direct inhibition of chemokine binding to CXCR2, leading to the blockade of downstream signaling pathways that are critical for neutrophil activation and recruitment. The quantitative data and detailed experimental protocols provided in this guide serve as a valuable resource for researchers investigating the role of CXCR2 in health and disease and for those involved in the development of novel CXCR2-targeted therapeutics. The high potency and favorable pharmacokinetic properties of this compound make it a compelling tool for advancing our understanding of the complex biology of the CXCR2 signaling axis.

References

(R,R)-Cxcr2-IN-2: A Technical Guide for Investigating Neuroinflammation

For Researchers, Scientists, and Drug Development Professionals

Introduction

Neuroinflammation is a critical component in the pathogenesis of a wide range of neurological disorders, including neurodegenerative diseases, traumatic brain injury, and stroke. The C-X-C motif chemokine receptor 2 (CXCR2) has emerged as a key mediator in these processes, primarily by regulating the trafficking of immune cells, particularly neutrophils, to the central nervous system (CNS).[1][2] This technical guide provides an in-depth overview of (R,R)-Cxcr2-IN-2, a potent and brain-penetrant antagonist of CXCR2, as a tool for studying and targeting neuroinflammation.

This compound is the (R,R)-diastereoisomer of CXCR2-IN-2, a selective and orally bioavailable CXCR2 antagonist.[3] Its ability to cross the blood-brain barrier makes it a valuable pharmacological tool for investigating the role of CXCR2 signaling in CNS pathologies. This document outlines its mechanism of action, presents key quantitative data, provides detailed experimental protocols for its use in common neuroinflammation models, and visualizes the associated signaling pathways and experimental workflows.

Quantitative Data

The following tables summarize the available quantitative data for this compound and its racemic form, CXCR2-IN-2, to facilitate experimental design and data interpretation.

Table 1: In Vitro Activity of this compound

| Assay | Parameter | Value | Reference |

| Tango Assay | pIC50 | 9 | [3] |

| Human Whole Blood (HWB) Gro-α induced CD11b expression | pIC50 | 6.8 | [3] |

Table 2: In Vitro Activity of CXCR2-IN-2 (Racemic)

| Assay | Parameter | Value | Reference |

| β-arrestin Assay | IC50 | 5.2 nM | |

| CXCR2 Tango Assay | IC50 | 1 nM | |

| Human Whole Blood Gro-α induced CD11b expression | IC50 | 0.04 µM |

Table 3: In Vivo Activity of CXCR2-IN-2 (Racemic)

| Model | Species | Administration | Dosage | Effect | Reference |

| Air Pouch Model | Rat, Mouse | Oral (p.o.), twice daily for 3 days | 1-10 mg/kg | Dose-dependently reduces neutrophil infiltration |

Mechanism of Action and Signaling Pathway

CXCR2 is a G protein-coupled receptor (GPCR) that is activated by several ELR+ CXC chemokines, such as CXCL1, CXCL2, CXCL5, and CXCL8 (IL-8). In the context of neuroinflammation, these chemokines are released by various cell types in the CNS, including astrocytes and microglia, in response to injury or inflammatory stimuli. The binding of these chemokines to CXCR2 on immune cells, particularly neutrophils, and also on resident CNS cells like microglia and endothelial cells, triggers a cascade of downstream signaling events.

This signaling leads to the activation of multiple pathways, including the PI3K/Akt, PLC/PKC, and MAPK/ERK pathways. These pathways collectively promote chemotaxis, cell migration, and the release of pro-inflammatory mediators, thereby amplifying the inflammatory response within the CNS. This compound acts as an antagonist at the CXCR2 receptor, blocking the binding of its cognate chemokines and thereby inhibiting these downstream inflammatory processes.

Experimental Protocols

The following protocols are adapted from established methods for studying neuroinflammation using CXCR2 antagonists. They provide a framework for utilizing this compound in both in vivo and in vitro models.

In Vivo Model: Lipopolysaccharide (LPS)-Induced Neuroinflammation

This model is widely used to study acute neuroinflammatory responses. Systemic administration of LPS, a component of the outer membrane of Gram-negative bacteria, elicits a robust inflammatory cascade in the brain, characterized by microglial activation and cytokine production.

1. Materials:

-

This compound

-

Vehicle (e.g., 0.5% methylcellulose in sterile water or 10% DMSO, 40% PEG300, 5% Tween-80, 45% saline)

-

Lipopolysaccharide (LPS) from E. coli (e.g., serotype O111:B4)

-

Sterile, pyrogen-free 0.9% saline

-

8-10 week old male C57BL/6 mice

-

Standard animal housing and handling equipment

-

Syringes and needles for intraperitoneal (i.p.) injections

2. Procedure:

-

Preparation of this compound Solution:

-

Based on the desired dosage (a starting point could be in the range of 1-10 mg/kg, guided by data for CXCR2-IN-2), calculate the required amount of this compound.

-

Prepare a stock solution in a suitable solvent (e.g., DMSO).

-

On the day of the experiment, dilute the stock solution with the appropriate vehicle to the final injection volume (typically 100 µL per 10 g of body weight). Ensure the final concentration of the initial solvent (e.g., DMSO) is low and well-tolerated.

-

-

Animal Grouping and Administration:

-

Randomly assign mice to experimental groups (e.g., Vehicle + Saline; Vehicle + LPS; this compound + LPS). A group size of 8-10 mice is typically sufficient.

-

Administer this compound or vehicle via i.p. injection 30-60 minutes prior to the LPS challenge.

-

-

LPS Challenge:

-

Prepare a fresh solution of LPS in sterile saline at a concentration to deliver a dose of 1-5 mg/kg.

-

Administer LPS or saline via i.p. injection.

-

-

Endpoint Analysis (e.g., 24 hours post-LPS):

-

Behavioral Assessment: Conduct tests such as the open field test to assess sickness behavior.

-

Tissue Collection: Anesthetize the mice and perfuse transcardially with ice-cold saline followed by 4% paraformaldehyde (for histology) or collect fresh brain tissue for biochemical analysis.

-

Immunohistochemistry: Analyze brain sections for markers of microglial activation (e.g., Iba1, CD68) and astrogliosis (e.g., GFAP).

-

Biochemical Analysis: Homogenize brain tissue to measure levels of pro-inflammatory cytokines (e.g., TNF-α, IL-1β, IL-6) using ELISA or multiplex assays. Analyze gene expression of inflammatory markers via RT-qPCR.

-

In Vitro Model: Microglia Activation Assay

This assay allows for the direct investigation of the effect of this compound on microglial inflammatory responses.

1. Materials:

-

This compound

-

DMSO (for stock solution)

-

Primary microglia or BV-2 microglial cell line

-

Appropriate cell culture medium (e.g., DMEM with 10% FBS and penicillin/streptomycin)

-

LPS from E. coli

-

Reagents for endpoint analysis (e.g., Griess reagent for nitric oxide, ELISA kits for cytokines)

-

96-well cell culture plates

2. Procedure:

-

Cell Seeding:

-

Seed microglia in a 96-well plate at a density of 5 x 10^4 cells/well and allow them to adhere overnight.

-

-

Treatment with this compound:

-

Prepare a stock solution of this compound in DMSO.

-

Serially dilute the stock solution in culture medium to achieve a range of final concentrations (e.g., 1 nM to 10 µM).

-

Pre-treat the cells with the different concentrations of this compound or vehicle (medium with a corresponding low percentage of DMSO) for 1-2 hours.

-

-

LPS Stimulation:

-

Stimulate the microglia with LPS at a final concentration of 100 ng/mL for a specified duration (e.g., 24 hours for nitric oxide and cytokine measurements).

-

-

Endpoint Analysis:

-

Nitric Oxide (NO) Measurement: Collect the cell culture supernatant and measure the accumulation of nitrite, a stable product of NO, using the Griess assay.

-

Cytokine Measurement: Collect the supernatant and measure the levels of pro-inflammatory cytokines (e.g., TNF-α, IL-6) using ELISA kits.

-

Cell Viability: Assess cell viability using an MTT or similar assay to ensure the observed effects are not due to cytotoxicity of the compound.

-

Experimental Workflow Visualization

The following diagram illustrates a typical workflow for investigating the efficacy of this compound in a preclinical model of neuroinflammation.

Conclusion

This compound is a valuable research tool for dissecting the role of the CXCR2 signaling axis in neuroinflammatory conditions. Its brain penetrance allows for in vivo investigations into the therapeutic potential of targeting CXCR2 in the CNS. The data and protocols provided in this guide offer a solid foundation for researchers to design and execute experiments aimed at understanding and modulating neuroinflammation through CXCR2 inhibition. Further studies are warranted to fully elucidate the efficacy and translational potential of this compound in various models of neurological disease.

References

- 1. Effect of CXCR2 Inhibition on Behavioral Outcomes and Pathology in Rat Model of Neuromyelitis Optica - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. Inhibition of CXCR2 signaling promotes recovery in models of Multiple Sclerosis - PMC [pmc.ncbi.nlm.nih.gov]

- 3. CXCR2 antagonism attenuates neuroinflammation after subarachnoid hemorrhage - PubMed [pubmed.ncbi.nlm.nih.gov]

Whitepaper: The Role of CXCR2 in the Tumor Microenvironment and its Interrogation with (R,R)-Cxcr2-IN-2

Audience: Researchers, scientists, and drug development professionals.

Executive Summary

The C-X-C motif chemokine receptor 2 (CXCR2) has emerged as a critical regulator within the complex cellular landscape of the tumor microenvironment (TME). Its activation by a range of chemokine ligands, notably those with an ELR motif, orchestrates a multitude of pro-tumorigenic processes including angiogenesis, metastasis, and the recruitment of immunosuppressive myeloid cells.[1] Consequently, CXCR2 represents a compelling therapeutic target in oncology. Small molecule antagonists are invaluable tools for dissecting its function and evaluating its therapeutic potential. This technical guide provides an in-depth overview of the role of CXCR2 in the TME, details the properties of the novel antagonist (R,R)-Cxcr2-IN-2, and presents experimental protocols and conceptual frameworks for its investigation.

The Role of CXCR2 in the Tumor Microenvironment

CXCR2 is a G-protein-coupled receptor (GPCR) predominantly expressed on neutrophils, but also found on monocytes, endothelial cells, and certain cancer cells.[2][3] Its signaling axis is implicated in the progression of numerous cancers, including breast, pancreatic, lung, and colorectal cancer.[4]

Key Functions in the TME:

-

Recruitment of Immunosuppressive Cells: CXCR2 is a master regulator for the trafficking of myeloid-derived suppressor cells (MDSCs) and tumor-associated neutrophils (TANs) into the TME.[1] These cells dampen anti-tumor immune responses, thereby shielding the tumor from immune surveillance and clearance.

-

Promotion of Angiogenesis: The CXCR2 signaling pathway is crucial for mediating the angiogenic activity of its ligands, promoting the formation of new blood vessels that supply tumors with essential nutrients and oxygen.

-

Enhancement of Metastasis: By promoting cancer cell invasion and migration, CXCR2 activation is directly linked to enhanced tumor metastasis. In breast cancer, for instance, CXCR2 has been implicated in the process of bone metastasis.

-

Autocrine and Paracrine Effects on Tumor Growth: Some cancer cells express both CXCR2 and its ligands, establishing an autocrine loop that drives their own proliferation and survival. Paracrine signaling between tumor cells and stromal cells further potentiates tumor development.

The multifaceted role of CXCR2 in different cancer types is summarized below.

| Cancer Type | Role of CXCR2 | Key Findings |

| Breast Cancer | Pro-metastatic, Immune Modulation | Higher CXCR2 expression is associated with malignant tissues. It promotes invasion and bone metastasis. It is also linked to the recruitment of neutrophils and MDSCs. |

| Pancreatic Cancer | Pro-proliferative, Stromal Interactions | CXCR2 is expressed in various pancreatic ductal adenocarcinoma (PDAC) cell lines, increasing proliferation and survival. It mediates tumor-stromal interactions that accelerate tumor growth. |

| Lung Cancer | Pro-proliferative, Chemoresistance | Upregulation of CXCR2 correlates with poorer survival. Inhibition of CXCR2 in mouse models reduces tumor growth and enhances sensitivity to cisplatin. |

| Ovarian Cancer | Pro-proliferative, Pro-angiogenic | CXCR2 promotes tumor growth by enhancing angiogenesis, reducing apoptosis, and dysregulating the cell cycle. |

| Colorectal Cancer | Pro-metastatic | Increased expression of CXC chemokines and their receptors correlates with poor prognosis and greater metastatic potential. |

CXCR2 Signaling Pathways

Upon binding its chemokine ligands (e.g., CXCL1, CXCL2, CXCL5, CXCL8), CXCR2 activates several downstream signaling cascades that mediate its diverse biological functions. These pathways converge on transcription factors that regulate genes involved in cell survival, proliferation, migration, and inflammation. The primary signaling axes include the PI3K/Akt, MAPK/ERK, JAK/STAT, and NF-κB pathways.

Investigating CXCR2 with Antagonists

The development of specific small-molecule antagonists has been crucial for elucidating the function of CXCR2. These inhibitors allow for temporal control over receptor activity, providing insights that complement genetic knockout studies.

This compound: A Novel Research Tool

This compound is a potent, brain-penetrant CXCR2 antagonist, making it a valuable tool for both in vitro and in vivo studies, including those involving the central nervous system. It is a specific diastereoisomer of CXCR2-IN-2. Its activity has been quantified in cell-based functional assays.

| Table 1: In Vitro Activity of this compound | |

| Assay | Value (pIC50) |

| Tango Assay | 9.0 |

| HWB Gro-α induced CD11b expression | 6.8 |

| Data sourced from MedchemExpress. |

Comparative Activity of Common CXCR2 Antagonists

Several other CXCR2 antagonists are widely used in preclinical research and have entered clinical trials. Understanding their relative potencies is essential for experimental design.

| Table 2: In Vitro Inhibitory Activity of Selected CXCR2 Antagonists | |||

| Compound | Target | Parameter | Value |

| Navarixin (SCH-527123) | CXCR1 | IC50 | 36 nM |

| CXCR2 | IC50 | 2.6 nM | |

| Reparixin | CXCR1 | IC50 | 1 nM |

| CXCR2 (vs. CXCL1) | IC50 | 400 nM | |

| AZD5069 | CXCR2 | Binding Potency | Potent, selective antagonist |

| SB225002 | CXCR2 | - | Widely used inhibitor in preclinical models |

| Data compiled from various sources. |

Experimental Methodologies

Investigating the role of CXCR2 and the efficacy of its antagonists requires a combination of in vitro and in vivo experimental models.

In Vitro Neutrophil Chemotaxis Assay

This assay is fundamental for quantifying the ability of an antagonist to block ligand-induced migration of CXCR2-expressing cells, such as neutrophils. The Boyden chamber or Transwell assay is a standard method.

Protocol:

-

Cell Preparation: Isolate neutrophils from fresh whole blood (e.g., human or mouse) using density gradient centrifugation. Resuspend cells in an appropriate assay buffer at a concentration of 1-2 x 10^6 cells/mL.

-

Antagonist Pre-incubation: In a separate tube, incubate the neutrophil suspension with various concentrations of this compound or a vehicle control (e.g., DMSO) for 15-30 minutes at room temperature.

-

Assay Setup:

-

Add chemoattractant solution (e.g., 10-100 ng/mL CXCL8) to the lower wells of a 24-well plate.

-

Place Transwell inserts (typically with a 3-5 µm pore size for neutrophils) into the wells.

-

Add the pre-incubated neutrophil suspension to the upper chamber of the Transwell inserts.

-

-

Incubation: Incubate the plate for 1-2 hours at 37°C in a 5% CO₂ incubator to permit cell migration.

-

Quantification: Remove the inserts and quantify the number of neutrophils that have migrated to the lower chamber. This can be achieved by:

-

Direct cell counting using a hemocytometer.

-

Staining migrated cells with a fluorescent dye (e.g., Calcein-AM) and measuring fluorescence.

-

Lysing cells and measuring the activity of a neutrophil-specific enzyme like myeloperoxidase (MPO).

-

-

Data Analysis: Calculate the percentage inhibition of chemotaxis for each antagonist concentration relative to the vehicle control.

References

- 1. CXCR2 chemokine receptor – a master regulator in cancer and physiology - PMC [pmc.ncbi.nlm.nih.gov]

- 2. The role of CXCR2 in acute inflammatory responses and its antagonists as anti-inflammatory therapeutics - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Frontiers | CXCR2: From Bench to Bedside [frontiersin.org]

- 4. The emerging role of chemokine receptor CXCR2 in cancer progression - Jaffer - Translational Cancer Research [tcr.amegroups.org]

The Potential of (R,R)-Cxcr2-IN-2 in Preclinical Oncology: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Executive Summary

The C-X-C motif chemokine receptor 2 (CXCR2) has emerged as a critical regulator in the tumor microenvironment, influencing cancer progression through various mechanisms including proliferation, angiogenesis, metastasis, and the modulation of immune responses.[1][2] Antagonism of the CXCR2 signaling pathway presents a promising therapeutic strategy in oncology. This technical guide explores the potential of (R,R)-Cxcr2-IN-2, a potent and brain-penetrant CXCR2 antagonist, in preclinical oncology models. While specific preclinical oncology data for this compound is not extensively available in the public domain, this document synthesizes the known characteristics of this compound with the broader evidence from other CXCR2 antagonists to build a comprehensive overview of its potential. This guide provides an in-depth look at the underlying biology, potential therapeutic applications, and detailed experimental protocols for evaluating CXCR2 inhibitors in a preclinical setting.

Introduction to CXCR2 in Oncology

CXCR2 is a G-protein coupled receptor that, upon binding to its cognate ligands (CXCL1, CXCL2, CXCL3, CXCL5, CXCL6, CXCL7, and CXCL8/IL-8), activates a cascade of downstream signaling pathways.[3] In the context of cancer, the CXCR2 axis is implicated in:

-

Tumor Growth and Proliferation: Autocrine and paracrine signaling through CXCR2 can directly stimulate cancer cell proliferation.[4][5]

-

Angiogenesis: CXCR2 activation on endothelial cells promotes the formation of new blood vessels, which are essential for tumor growth and survival.

-

Metastasis: By promoting cell migration and invasion, the CXCR2 pathway is a key driver of metastasis.

-

Immune Evasion: CXCR2 plays a crucial role in the recruitment of myeloid-derived suppressor cells (MDSCs) and tumor-associated neutrophils (TANs) into the tumor microenvironment. These immune cells suppress the anti-tumor activity of T cells, allowing the cancer to evade the host immune system.

Given these multifaceted roles, inhibiting CXCR2 is a compelling strategy for anti-cancer therapy, with the potential to be effective as a monotherapy or in combination with chemotherapy and immunotherapy.

This compound: A Potent CXCR2 Antagonist

This compound is the (R,R)-diastereoisomer of CXCR2-IN-2. It is characterized as a brain-penetrant CXCR2 antagonist. While its preclinical evaluation in oncology is not widely published, its potency in non-oncological assays suggests significant potential.

Quantitative Data

Due to the limited availability of public preclinical oncology data for this compound, the following tables summarize its known potency and provide representative data from other well-characterized CXCR2 antagonists in oncology models to illustrate the potential efficacy.

Table 1: In Vitro Potency of this compound and Other CXCR2 Antagonists

| Compound | Assay Type | Target/Cell Line | IC50 / pIC50 | Reference |

| This compound | Tango Assay | CXCR2 | pIC50 = 9 | MedChemExpress |

| This compound | HWB Gro-α induced CD11b expression | Human Whole Blood | pIC50 = 6.8 | MedChemExpress |

| CXCR2-IN-2 | β-arrestin assay | CXCR2 | IC50 = 5.2 nM | MedChemExpress |

| CXCR2-IN-2 | Tango assay | CXCR2 | IC50 = 1 nM | MedChemExpress |

| CXCR2-IN-2 | Gro-α induced CD11b expression | Human Whole Blood | IC50 = 0.04 µM | MedChemExpress |

| SB225002 | Invasion Assay | Lung Adenocarcinoma Cells (344P, 344SQ) | Significant inhibition at 10-100 nM | |

| SCH-479833 | Proliferation Assay | Pancreatic Cancer Cells | Inhibition observed | |

| SCH-527123 | Proliferation Assay | Colon Cancer Cells (KM12L4) | Inhibition observed |

Table 2: In Vivo Efficacy of CXCR2 Antagonists in Preclinical Oncology Models

| Compound | Cancer Model | Animal Model | Dosing Regimen | Key Findings | Reference |

| SCH-527123 | Colon Cancer Liver Metastasis | Nude Mice | 25-100 mg/kg, oral gavage, twice daily | Reduced tumor growth and liver metastases. | |

| SCH-479833 | Pancreatic Cancer | Syngeneic and Xenograft Mice | Intraperitoneal administration | Inhibited tumor growth and metastasis. | |

| SB225002 | Nasopharyngeal Carcinoma | Xenograft Mice | Not specified | Inhibited tumorigenesis in vivo. | |

| SX-682 | Melanoma and Breast Cancer | Xenograft Mice | Not specified | Inhibited tumor growth and reduced intratumoral MDSCs. |

CXCR2 Signaling Pathways in Cancer

The pro-tumorigenic effects of CXCR2 are mediated by a complex network of intracellular signaling pathways. Understanding these pathways is crucial for the rational development of CXCR2-targeted therapies.

Proliferation and Survival Pathway

Activation of CXCR2 by its ligands triggers signaling cascades that promote cell cycle progression and inhibit apoptosis. Key pathways include the PI3K/Akt, MAPK/ERK, and NF-κB pathways.

Angiogenesis Pathway

CXCR2 signaling in endothelial cells and tumor cells leads to the production of pro-angiogenic factors, most notably Vascular Endothelial Growth Factor (VEGF).

Immune Suppression Pathway

A critical role of CXCR2 in the tumor microenvironment is the recruitment of MDSCs, which suppress T-cell function and promote immune evasion.

Experimental Protocols for Preclinical Evaluation

The following protocols are generalized from methodologies used for other CXCR2 antagonists and can be adapted for the evaluation of this compound.

In Vitro Assays

Objective: To determine the effect of this compound on the proliferation of cancer cell lines.

Materials:

-

Cancer cell line of interest (e.g., MDA-MB-231 for breast cancer, HCT116 for colon cancer)

-

This compound

-

Complete growth medium

-

Serum-free medium

-

96-well plates

-

MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution

-

DMSO

-

Plate reader

Protocol:

-

Seed cells in a 96-well plate at a density of 5,000-10,000 cells/well in complete medium and incubate for 24 hours.

-

Replace the medium with serum-free medium and incubate for another 24 hours to synchronize the cells.

-

Prepare serial dilutions of this compound in serum-free medium.

-

Treat the cells with different concentrations of this compound and a vehicle control (DMSO).

-

Incubate for 24, 48, and 72 hours.

-

Add MTT solution to each well and incubate for 4 hours.

-

Add DMSO to dissolve the formazan crystals.

-

Measure the absorbance at 570 nm using a plate reader.

-

Calculate the percentage of cell viability relative to the vehicle control.

Objective: To assess the effect of this compound on the migratory and invasive potential of cancer cells.

Materials:

-

Cancer cell line of interest

-

This compound

-

Boyden chamber inserts (8 µm pore size)

-

24-well plates

-

Serum-free medium

-

Medium with chemoattractant (e.g., 10% FBS or a specific CXCL ligand)

-

Matrigel (for invasion assay)

-

Crystal violet stain

-

Cotton swabs

Protocol:

-

For the invasion assay, coat the top of the Boyden chamber inserts with Matrigel and allow it to solidify. For the migration assay, no coating is needed.

-

Starve the cells in serum-free medium for 24 hours.

-

Resuspend the cells in serum-free medium containing different concentrations of this compound or vehicle.

-

Add the cell suspension to the upper chamber of the inserts.

-

Add medium with a chemoattractant to the lower chamber.

-

Incubate for 12-48 hours, depending on the cell line.

-

Remove the inserts and gently wipe the non-migrated/invaded cells from the top of the membrane with a cotton swab.

-

Fix and stain the cells that have migrated/invaded to the bottom of the membrane with crystal violet.

-

Count the stained cells under a microscope.

In Vivo Xenograft Model

Objective: To evaluate the anti-tumor efficacy of this compound in a mouse xenograft model.

Materials:

-

Immunocompromised mice (e.g., nude or NOD/SCID)

-

Cancer cell line of interest

-

This compound

-

Vehicle for in vivo administration (e.g., 20% HPβCD)

-

Calipers

-

Surgical tools for tumor implantation

Protocol:

-

Subcutaneously implant cancer cells into the flank of the mice.

-

Allow the tumors to grow to a palpable size (e.g., 100-150 mm³).

-

Randomize the mice into treatment and control groups.

-

Prepare the dosing solution of this compound in a suitable vehicle.

-

Administer this compound or vehicle to the mice via oral gavage or intraperitoneal injection, based on the compound's properties and established protocols for similar molecules (e.g., once or twice daily).

-

Measure tumor volume with calipers every 2-3 days.

-

Monitor the body weight of the mice as an indicator of toxicity.

-

At the end of the study, euthanize the mice and excise the tumors for weight measurement and further analysis (e.g., immunohistochemistry for proliferation and apoptosis markers).

Conclusion and Future Directions

The inhibition of the CXCR2 signaling pathway holds immense promise as a therapeutic strategy in oncology. This compound, as a potent CXCR2 antagonist, warrants further investigation in preclinical cancer models. The experimental frameworks provided in this guide offer a starting point for a thorough evaluation of its anti-tumor and immunomodulatory properties. Future studies should focus on determining the efficacy of this compound as a monotherapy and in combination with standard-of-care chemotherapies and immunotherapies across a range of cancer types. Elucidating its pharmacokinetic and pharmacodynamic profile in relevant animal models will also be critical for its translation to the clinic.

References

- 1. Insights on CXC chemokine receptor 2 in breast cancer: An emerging target for oncotherapy - PMC [pmc.ncbi.nlm.nih.gov]

- 2. What are the therapeutic applications for CXCR2 antagonists? [synapse.patsnap.com]

- 3. CXCR2 chemokine receptor – a master regulator in cancer and physiology - PMC [pmc.ncbi.nlm.nih.gov]

- 4. The emerging role of chemokine receptor CXCR2 in cancer progression - Jaffer - Translational Cancer Research [tcr.amegroups.org]

- 5. cdn.amegroups.cn [cdn.amegroups.cn]

The Role of CXCR2 Antagonism in Chronic Obstructive Pulmonary Disease Models: A Technical Overview

An In-depth Guide for Researchers and Drug Development Professionals

Executive Summary: While specific preclinical data for the compound (R,R)-Cxcr2-IN-2 in the context of Chronic Obstructive Pulmonary Disease (COPD) is not publicly available, a significant body of research exists for other antagonists of the C-X-C motif chemokine receptor 2 (CXCR2). This technical guide synthesizes the available preliminary data from studies on analogous CXCR2 antagonists in various COPD models. The document outlines the critical role of the CXCR2 signaling pathway in COPD pathogenesis, presents quantitative data from relevant studies, details common experimental protocols, and provides visual representations of key pathways and workflows to inform future research and development in this therapeutic area.

The CXCR2 Signaling Axis: A Key Driver of Neutrophilic Inflammation in COPD

Chronic Obstructive Pulmonary Disease (COPD) is characterized by persistent respiratory symptoms and airflow limitation due to airway and/or alveolar abnormalities, significantly driven by chronic inflammation.[1] A central feature of this inflammation is the infiltration of neutrophils into the lungs.[2][3] The recruitment and activation of these neutrophils are largely mediated by the interaction of CXC chemokines, particularly those containing the ELR motif (glutamic acid-leucine-arginine), with the CXCR2 receptor expressed on the neutrophil surface.[4][5]

In COPD, structural cells like epithelial cells and alveolar macrophages, as well as bronchial smooth muscle cells, produce an excess of CXCR2 ligands such as CXCL1, CXCL5, CXCL7, and CXCL8 (Interleukin-8). This creates a chemotactic gradient that attracts circulating neutrophils into the lung tissue and airways. Upon activation, these neutrophils release a battery of proteases (e.g., neutrophil elastase), reactive oxygen species, and inflammatory mediators that contribute to the characteristic lung tissue damage, emphysema, and mucus hypersecretion seen in COPD. Consequently, antagonizing the CXCR2 receptor presents a compelling therapeutic strategy to quell this damaging neutrophilic inflammation.

Figure 1: CXCR2 Signaling Pathway in COPD Pathogenesis.

Quantitative Data for CXCR2 Antagonists in COPD Models

While data for this compound is unavailable, several other CXCR2 antagonists have been evaluated. The tables below summarize key findings from preclinical and clinical studies.

Table 1: Preclinical Efficacy of CXCR2 Antagonists in Animal Models of COPD

| Compound | Model | Species | Key Efficacy Endpoints | Results | Reference |

| SCH-N | Acute Cigarette Smoke Exposure (3 days) | Mouse | Reduction in Bronchoalveolar Lavage (BAL) Fluid Neutrophils | ~50% reduction in neutrophil influx | |

| Reduction in BAL Fluid β-glucuronidase (tissue damage marker) | Significant reduction | ||||

| Ladarixin | Cigarette Smoke + Influenza-A Infection (AECOPD model) | Mouse | Reduction in Neutrophilic Airway Inflammation | Significant reduction | |

| Improvement in Lung Function & Survival | Significant improvement | ||||

| Danirixin | In vitro stimulation with COPD sputum | Human | Inhibition of Neutrophil Activation (CD11b expression) | Highly variable inhibition (mean 46.4% reduction with CXCL-8) |

Table 2: Clinical Trial Data for CXCR2 Antagonists in Patients with COPD

| Compound | Study Phase | Population | Key Efficacy Endpoints | Results | Reference |

| MK-7123 (Navarixin) | Phase 2 | Moderate to Severe COPD | Change in post-bronchodilator FEV1 at 6 months | Significant improvement with 50 mg dose vs. placebo | |

| Sputum Neutrophils | 47% reduction with 30 mg dose at 12 weeks | ||||

| Danirixin | Phase 2b | Mild to Moderate COPD with Chronic Mucus Hypersecretion | Change in E-RS:COPD Score | No improvement vs. placebo; large placebo effect observed | |

| Rate of Moderate-Severe Exacerbations | Increased incidence in danirixin-treated groups |

Experimental Protocols in Preclinical COPD Models

The evaluation of CXCR2 antagonists typically involves inducing a COPD-like phenotype in animal models. The most common methods involve exposure to cigarette smoke or the instillation of proteases like elastase.

Cigarette Smoke-Induced Acute Neutrophilic Inflammation Model

This protocol is designed to assess the ability of a compound to inhibit the initial inflammatory response to cigarette smoke.

-

Animal Model: C57BL/6 mice are commonly used.

-

Acclimatization: Animals are acclimatized for a minimum of one week before the study begins.

-

Compound Administration: The CXCR2 antagonist (e.g., SCH-N) or vehicle is administered, typically orally, at a predetermined time before smoke exposure.

-

Cigarette Smoke Exposure: Mice are exposed to mainstream cigarette smoke, often diluted with air, in whole-body exposure chambers. A typical regimen involves exposure for 1-2 hours, twice daily, for 3 consecutive days. Control groups are exposed to filtered air only.

-

Endpoint Analysis (24 hours after final exposure):

-

Bronchoalveolar Lavage (BAL): The lungs are lavaged with saline to collect cells and fluid from the airways.

-

Cell Differentials: Total and differential cell counts (neutrophils, macrophages) in the BAL fluid are determined using cytocentrifugation and staining.

-

Biomarker Analysis: BAL fluid is analyzed for levels of chemokines (MIP-2, KC in mice) and markers of tissue damage (e.g., β-glucuronidase, MMP-9).

-

Histology: Lung tissues are fixed, sectioned, and stained (e.g., with Hematoxylin and Eosin) to assess perivascular and peribronchial inflammation and neutrophil infiltration.

-

Elastase-Induced Emphysema Model

This model focuses on the protease-antiprotease imbalance hypothesis of emphysema development.

-

Animal Model: Various mouse or rat strains can be used.

-

Induction of Emphysema: A single dose of porcine pancreatic elastase (PPE) is instilled intratracheally or intranasally into anesthetized animals. This induces progressive alveolar destruction and enlargement.

-

Therapeutic Intervention: The CXCR2 antagonist or vehicle is administered daily, starting either before or after the elastase challenge, to assess both preventative and therapeutic effects.

-

Endpoint Analysis (typically 2-4 weeks post-instillation):

-

Lung Function: Pulmonary function tests (e.g., forced expiratory volume, lung compliance) are performed.

-

Histomorphometry: Lungs are fixed in an inflated state. Mean linear intercept (MLI) and destructive index (DI) are calculated from tissue sections to quantify the degree of emphysema.

-

Inflammatory Cell Infiltration: BAL fluid and lung tissue are analyzed for neutrophil and macrophage counts.

-

Figure 2: Preclinical Workflow for Evaluating a CXCR2 Antagonist.

Conclusion and Future Directions

The antagonism of the CXCR2 receptor remains a promising, albeit complex, therapeutic strategy for mitigating the neutrophilic inflammation central to COPD. Preclinical models consistently demonstrate that blocking this receptor can reduce neutrophil recruitment and subsequent tissue damage. However, clinical results have been mixed, with some trials showing modest efficacy while others have raised safety concerns or failed to demonstrate a benefit over placebo, potentially due to pronounced placebo effects or patient heterogeneity. The variable efficacy of danirixin in inhibiting neutrophil activation stimulated by sputum from different COPD patients suggests that a personalized medicine approach may be necessary. Future preliminary studies of novel compounds like this compound should focus on robust, well-characterized preclinical models that can predict clinical response and aid in identifying the patient populations most likely to benefit from CXCR2 antagonism.

References

- 1. Chronic obstructive pulmonary disease (COPD) Models - Creative Bioarray | Creative Bioarray [creative-bioarray.com]

- 2. CXCR2 antagonist for patients with chronic obstructive pulmonary disease with chronic mucus hypersecretion: a phase 2b trial - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Role of CXCR2 in cigarette smoke-induced lung inflammation - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. Frontiers | CXCR1 and CXCR2 Inhibition by Ladarixin Improves Neutrophil-Dependent Airway Inflammation in Mice [frontiersin.org]

- 5. Portico [access.portico.org]

A Technical Guide to Assessing the In Vitro Anti-Angiogenic Effects of (R,R)-Cxcr2-IN-2

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the experimental framework for evaluating the in vitro effects of (R,R)-Cxcr2-IN-2, a CXCR2 inhibitor, on angiogenesis. While specific quantitative data for this compound is not publicly available, this document outlines the established role of the CXCR2 signaling pathway in angiogenesis and provides detailed protocols for key in vitro assays to generate such data.

Angiogenesis, the formation of new blood vessels from pre-existing ones, is a critical process in both normal physiology and pathological conditions, including tumor growth and metastasis. The chemokine receptor CXCR2, a G-protein coupled receptor, has been identified as a key mediator of angiogenesis.[1][2] Its ligands, such as IL-8 (CXCL8), are often upregulated in the tumor microenvironment and promote the proliferation, migration, and tube formation of endothelial cells.[3][4][5] Therefore, inhibiting CXCR2 signaling presents a promising therapeutic strategy for anti-angiogenic cancer therapy.

This guide details the methodologies for assessing the potential of this compound to inhibit key steps of angiogenesis in vitro.

Core Concepts: The Role of CXCR2 in Angiogenesis

CXCR2 is a crucial receptor in mediating the angiogenic effects of ELR+ CXC chemokines (chemokines containing the amino acid sequence Glu-Leu-Arg). Upon ligand binding, CXCR2 on endothelial cells initiates a signaling cascade that promotes multiple aspects of the angiogenic process:

-

Endothelial Cell Proliferation: Activation of CXCR2 signaling pathways, including the MAP kinase pathway, contributes to endothelial cell growth and division, providing the necessary cells for new vessel formation.

-

Endothelial Cell Migration: CXCR2 activation is linked to the reorganization of the actin cytoskeleton through signaling molecules like Rho and Rac, which is essential for the directed migration of endothelial cells towards an angiogenic stimulus.

-

Endothelial Cell Tube Formation: The differentiation of endothelial cells into capillary-like structures, a hallmark of angiogenesis, is also modulated by CXCR2 signaling.

Experimental Protocols for In Vitro Angiogenesis Assays

To evaluate the anti-angiogenic potential of this compound, a series of well-established in vitro assays should be performed. The following protocols are standard methods used to quantify the key stages of angiogenesis.

1. Endothelial Cell Proliferation Assay (MTT Assay)

This assay determines the effect of this compound on the viability and proliferation of endothelial cells.

-

Objective: To quantify the impact of this compound on endothelial cell proliferation.

-

Materials:

-

Human Umbilical Vein Endothelial Cells (HUVECs)

-

Endothelial Cell Growth Medium (EGM-2)

-

This compound (at various concentrations)

-

Vehicle control (e.g., DMSO)

-

Recombinant human IL-8 (CXCL8) or another CXCR2 ligand as a pro-angiogenic stimulus

-

96-well tissue culture plates

-

MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) reagent

-

DMSO

-

Spectrophotometer

-

-

Methodology:

-

Seed HUVECs into 96-well plates and allow them to adhere overnight.

-

Starve the cells in a serum-free medium for several hours.

-

Treat the cells with varying concentrations of this compound or vehicle control, in the presence or absence of a CXCR2 ligand like IL-8.

-

Incubate for 24-48 hours.

-

Add MTT solution to each well and incubate for 4 hours at 37°C to allow for the formation of formazan crystals.

-

Solubilize the formazan crystals with DMSO.

-

Measure the absorbance at 490 nm using a spectrophotometer.

-

2. Endothelial Cell Migration Assay (Boyden Chamber/Transwell Assay)

This assay assesses the ability of this compound to inhibit the directional migration of endothelial cells.

-

Objective: To determine the effect of this compound on endothelial cell chemotaxis.

-

Materials:

-

HUVECs

-

Serum-free endothelial basal medium (EBM)

-

This compound (at various concentrations)

-

Vehicle control

-

CXCR2 ligand (e.g., IL-8) as a chemoattractant

-

Boyden chamber or Transwell inserts (with a porous membrane)

-

Fibronectin or collagen to coat the membrane

-

Cotton swabs

-

Staining solution (e.g., crystal violet)

-

Microscope

-

-

Methodology:

-

Coat the upper side of the Transwell insert membrane with fibronectin or collagen.

-

Place serum-free EBM containing a CXCR2 ligand in the lower chamber of the Boyden apparatus.

-

Harvest starved HUVECs and resuspend them in serum-free EBM containing different concentrations of this compound or vehicle control.

-

Add the cell suspension to the upper chamber of the Transwell inserts.

-

Incubate for 4-6 hours to allow for cell migration through the membrane.

-

Remove non-migrated cells from the upper surface of the membrane with a cotton swab.

-

Fix and stain the migrated cells on the lower surface of the membrane.

-

Count the number of migrated cells in several microscopic fields.

-

3. Endothelial Cell Tube Formation Assay

This assay evaluates the capacity of this compound to disrupt the formation of capillary-like structures by endothelial cells.

-

Objective: To assess the impact of this compound on the in vitro formation of vascular networks.

-

Materials:

-

HUVECs

-

EGM-2

-

Basement Membrane Extract (BME), such as Matrigel™

-

96-well tissue culture plates

-

This compound (at various concentrations)

-

Vehicle control

-

CXCR2 ligand (e.g., IL-8)

-

Microscope with a camera

-

Image analysis software

-

-

Methodology:

-

Thaw BME on ice and add it to each well of a pre-chilled 96-well plate.

-

Incubate the plate at 37°C for 30-60 minutes to allow the BME to solidify.

-

Harvest HUVECs and resuspend them in EGM-2 containing the desired concentrations of this compound or vehicle control, with or without a CXCR2 ligand.

-

Seed the cell suspension onto the solidified BME.

-

Incubate for 6-18 hours to allow for the formation of tube-like structures.

-

Capture images of the tube networks using a microscope.

-

Quantify the degree of tube formation by measuring parameters such as total tube length, number of junctions, and number of loops using image analysis software.

-

Data Presentation

The quantitative data obtained from these assays should be summarized in clear and concise tables to facilitate comparison between different concentrations of this compound and controls.

Table 1: Effect of this compound on Endothelial Cell Proliferation

| Treatment Group | Concentration | Mean Absorbance (490 nm) ± SD | % Inhibition of Proliferation |

| Vehicle Control | - | 0% | |

| IL-8 | [X] ng/mL | N/A | |

| This compound + IL-8 | [Y] µM | ||

| This compound + IL-8 | [Z] µM |

Table 2: Effect of this compound on Endothelial Cell Migration

| Treatment Group | Concentration | Mean Migrated Cells/Field ± SD | % Inhibition of Migration |

| Vehicle Control | - | 0% | |

| IL-8 | [X] ng/mL | N/A | |

| This compound + IL-8 | [Y] µM | ||

| This compound + IL-8 | [Z] µM |

Table 3: Effect of this compound on Endothelial Cell Tube Formation

| Treatment Group | Concentration | Mean Tube Length (µm) ± SD | % Inhibition of Tube Formation |

| Vehicle Control | - | 0% | |

| IL-8 | [X] ng/mL | N/A | |

| This compound + IL-8 | [Y] µM | ||

| This compound + IL-8 | [Z] µM |

Visualizations: Signaling Pathways and Experimental Workflows

The following diagrams, generated using the DOT language, illustrate the key signaling pathways and experimental workflows described in this guide.

By following these detailed protocols and utilizing the conceptual framework provided, researchers can effectively evaluate the anti-angiogenic properties of this compound and similar compounds in a preclinical setting. The resulting data will be crucial for guiding further drug development efforts targeting the CXCR2 pathway in cancer and other angiogenesis-dependent diseases.

References

- 1. JCI - Role of CXCR2/CXCR2 ligands in vascular remodeling during bronchiolitis obliterans syndrome [jci.org]

- 2. Role of chemokine receptor CXCR2 expression in mammary tumor growth, angiogenesis and metastasis - PMC [pmc.ncbi.nlm.nih.gov]

- 3. The CXCL2/IL8/CXCR2 Pathway Is Relevant for Brain Tumor Malignancy and Endothelial Cell Function - PMC [pmc.ncbi.nlm.nih.gov]

- 4. CXCR1 and CXCR2 Silencing modulates CXCL8-dependent Endothelial Cell Proliferation, migration and Capillary-Like Structure Formation - PMC [pmc.ncbi.nlm.nih.gov]

- 5. CXC-Chemokine/CXCR2 Biologic Axis Promotes Angiogenesis In Vitro and In Vivo in Pancreatic Cancer - PMC [pmc.ncbi.nlm.nih.gov]

Methodological & Application

Application Notes and Protocols for (R,R)-Cxcr2-IN-2 in Mouse Models of Neuroinflammation

For Researchers, Scientists, and Drug Development Professionals

Introduction

Neuroinflammation is a critical component in the pathogenesis of a wide array of neurological disorders, including multiple sclerosis, Alzheimer's disease, Parkinson's disease, and traumatic brain injury. The chemokine receptor CXCR2 plays a pivotal role in mediating the inflammatory cascade within the central nervous system (CNS).[1] Primarily expressed on neutrophils, but also on other immune cells and resident CNS cells like neurons and oligodendrocytes, CXCR2 and its ligands (e.g., CXCL1, CXCL2) are key drivers of leukocyte recruitment to sites of inflammation.[1][2][3] Consequently, antagonism of CXCR2 represents a promising therapeutic strategy to mitigate detrimental neuroinflammatory processes.

(R,R)-Cxcr2-IN-2 is a potent, selective, and orally bioavailable CXCR2 antagonist designed for high brain penetrance, making it a valuable tool for investigating the role of CXCR2 in CNS pathologies.[4] This document provides detailed application notes and experimental protocols for the use of this compound in a lipopolysaccharide (LPS)-induced mouse model of acute neuroinflammation.

This compound: Compound Profile

| Parameter | Value/Description | Reference |

| Target | C-X-C motif chemokine receptor 2 (CXCR2) | |

| Mechanism | Antagonist | |

| Selectivity | High selectivity over CXCR1 and other chemokine receptors. | N/A |

| Bioavailability | Orally bioavailable. | |

| CNS Penetrance | Brain penetrant. |

Quantitative Data Summary

While specific in vivo dosage for this compound in a neuroinflammation model is not yet published, data from its racemate (CXCR2-IN-2) and other selective CXCR2 antagonists in mouse models of inflammation can be used to establish a starting dose range for optimization.

Table 1: Dosage of CXCR2 Antagonists in Mouse Models

| Compound | Model | Dosing Regimen | Key Outcomes | Reference |

| CXCR2-IN-2 | Mouse Air Pouch (Peripheral Inflammation) | 1-10 mg/kg, p.o., twice daily for 3 days | Dose-dependent reduction in neutrophil infiltration. | N/A |

| CXCR2-IN-1 | Cuprizone-induced Demyelination | 30 & 100 mg/kg, p.o., twice daily for 9 days | Efficacy in a demyelination model, supporting CNS activity. | N/A |

| SB225002 | LPS-induced Neuroinflammation | Not specified | Markedly attenuated neutrophil infiltration into the brain. | |

| Ladarixin | Multiple Airway Inflammation Models | Not specified (oral administration) | Reduced neutrophilic airway inflammation. |

Based on the available data for structurally related and functionally similar compounds, a starting dose range of 5-30 mg/kg, administered orally once or twice daily , is recommended for this compound in an LPS-induced neuroinflammation model. Dose-response studies are essential to determine the optimal dose for a specific model and endpoint.

Signaling Pathway

The CXCR2 signaling pathway is central to the inflammatory response. Upon binding of its chemokine ligands (e.g., CXCL1, CXCL2), CXCR2, a G-protein-coupled receptor (GPCR), initiates a cascade of intracellular events. This leads to neutrophil chemotaxis, activation, and degranulation, as well as influencing the behavior of other cells within the CNS.

Experimental Protocols

Protocol 1: LPS-Induced Acute Neuroinflammation Mouse Model

This protocol describes the induction of acute neuroinflammation in mice using a systemic injection of lipopolysaccharide (LPS), a component of the outer membrane of Gram-negative bacteria. This model is characterized by a robust inflammatory response in the brain, including the activation of microglia and astrocytes, and the infiltration of peripheral immune cells.

Materials:

-

This compound

-

Vehicle (e.g., 0.5% methylcellulose in sterile water)

-

Lipopolysaccharide (LPS) from E. coli (e.g., serotype O111:B4)

-

Sterile, pyrogen-free 0.9% saline

-

C57BL/6 mice (8-10 weeks old, male)

-

Standard animal housing and handling equipment

-

Oral gavage needles

-

Syringes and needles for intraperitoneal (i.p.) injection

Procedure:

-

Animal Acclimation: Acclimate mice to the facility for at least one week prior to the experiment with ad libitum access to food and water.

-

Preparation of this compound Formulation:

-

Prepare a suspension of this compound in the chosen vehicle (e.g., 0.5% methylcellulose).

-

The concentration should be calculated based on the desired dose (e.g., 1 mg/mL for a 10 mg/kg dose in a 20g mouse with an administration volume of 200 µL).

-

Ensure the suspension is homogenous by vortexing or sonicating before each administration. Prepare fresh daily.

-

-

Drug Administration (Prophylactic Regimen):

-

Divide mice into experimental groups (e.g., Vehicle + Saline; Vehicle + LPS; this compound + LPS).

-

Administer this compound (e.g., 5-30 mg/kg) or vehicle orally (p.o.) via gavage.

-

The administration should occur 1-2 hours prior to the LPS challenge to ensure peak plasma/brain concentrations coincide with the inflammatory insult.

-

-

Induction of Neuroinflammation:

-

Prepare a fresh solution of LPS in sterile saline at a concentration of 1 mg/mL.

-

Administer a single intraperitoneal (i.p.) injection of LPS at a dose of 5-10 mg/kg.

-

Administer an equivalent volume of sterile saline to the control group.

-

-

Monitoring and Endpoint Analysis:

-

Monitor animals for signs of sickness behavior (e.g., lethargy, piloerection).

-

At a predetermined time point post-LPS injection (e.g., 6, 12, or 24 hours), euthanize the mice.

-

Collect brain tissue and/or cerebrospinal fluid (CSF) for analysis.

-

Recommended Analyses:

-

Immunohistochemistry/Immunofluorescence: Stain brain sections for markers of neuroinflammation such as Iba1 (microglia), GFAP (astrocytes), and Ly6G (neutrophils).

-

Flow Cytometry: Analyze single-cell suspensions from brain tissue to quantify infiltrating immune cell populations (neutrophils, monocytes).

-

qRT-PCR/ELISA: Measure the expression of pro-inflammatory cytokines and chemokines (e.g., TNF-α, IL-1β, IL-6, CXCL1, CXCL2) in brain homogenates or CSF.

-

-

Experimental Workflow Diagram

Conclusion

This compound is a promising research tool for elucidating the role of CXCR2-mediated signaling in neuroinflammatory and neurodegenerative diseases. The protocols provided herein offer a framework for its application in a robust and reproducible mouse model of acute neuroinflammation. Researchers should perform dose-response studies and tailor analytical endpoints to their specific scientific questions to fully leverage the potential of this brain-penetrant CXCR2 antagonist.

References

- 1. Chemokine receptor CXCR2: physiology regulator and neuroinflammation controller? - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Cxcr2 C-X-C motif chemokine receptor 2 [Mus musculus (house mouse)] - Gene - NCBI [ncbi.nlm.nih.gov]

- 3. CXCR2 chemokine receptor – a master regulator in cancer and physiology - PMC [pmc.ncbi.nlm.nih.gov]

- 4. medchemexpress.com [medchemexpress.com]

Application Notes and Protocols: (R,R)-Cxcr2-IN-2 in a Lung Cancer Xenograft Model

For Researchers, Scientists, and Drug Development Professionals

Introduction

The C-X-C motif chemokine receptor 2 (CXCR2) signaling axis plays a critical role in the progression of various cancers, including non-small cell lung cancer (NSCLC).[1][2][3] Upregulation of CXCR2 and its ligands (e.g., CXCL1, CXCL2, CXCL5, CXCL8) in the tumor microenvironment is associated with poor prognosis in lung cancer patients.[1][2] Activation of the CXCR2 pathway promotes tumor cell proliferation, migration, and invasion while inhibiting apoptosis. Furthermore, it facilitates the recruitment of tumor-associated neutrophils (TANs), which contribute to an immunosuppressive microenvironment. Consequently, targeting CXCR2 presents a promising therapeutic strategy for lung cancer.

(R,R)-Cxcr2-IN-2 is a potent and selective antagonist of the CXCR2 receptor. These application notes provide a comprehensive overview and detailed protocols for evaluating the in vivo efficacy of this compound using a lung cancer xenograft model. The following sections outline the underlying signaling pathway, experimental workflows, and methodologies for key experiments.

CXCR2 Signaling Pathway in Lung Cancer

The binding of ELR+ CXC chemokines (e.g., CXCL1, CXCL2, CXCL3, CXCL5, CXCL7, CXCL6, and CXCL8) to the G-protein coupled receptor CXCR2 initiates a signaling cascade that promotes tumorigenesis. This pathway is known to activate downstream effectors such as the p38/ERK MAPK signaling pathways, which are involved in regulating cell proliferation and survival. Inhibition of CXCR2 with a selective antagonist like this compound is expected to block these pro-tumorigenic signals.

Caption: CXCR2 signaling pathway and its inhibition.

Experimental Workflow for In Vivo Efficacy Studies

A typical workflow for assessing the anti-tumor effects of this compound in a lung cancer xenograft model involves several key stages, from cell culture to data analysis.

Caption: Workflow for in vivo xenograft experiments.

Data Presentation

The efficacy of this compound is typically evaluated by measuring tumor growth inhibition and other relevant endpoints. The following tables provide a template for summarizing the quantitative data.

Table 1: In Vivo Anti-Tumor Efficacy of this compound in a Lung Cancer Xenograft Model

| Treatment Group | Dose (mg/kg) | Mean Tumor Volume (mm³) at Day X | Tumor Growth Inhibition (%) | p-value vs. Vehicle |

| Vehicle Control | - | - | - | |

| This compound | ||||

| Positive Control |

Table 2: Effect of this compound on Body Weight

| Treatment Group | Dose (mg/kg) | Mean Body Weight (g) at Day 0 | Mean Body Weight (g) at Day X | Percent Change in Body Weight |

| Vehicle Control | - | |||

| This compound | ||||

| Positive Control |

Table 3: Biomarker Analysis from Tumor Tissues

| Treatment Group | Dose (mg/kg) | p-ERK1/2 Expression (Fold Change vs. Vehicle) | Ki-67 Positive Cells (%) | CD31 Staining (Vessel Density) |

| Vehicle Control | - | 1.0 | ||

| This compound | ||||

| Positive Control |

Experimental Protocols

Cell Culture

-

Cell Lines: Human non-small cell lung cancer cell lines such as A549 (wild-type EGFR) or H460 are commonly used.

-

Culture Medium: RPMI-1640 supplemented with 10% fetal bovine serum (FBS) and 1% penicillin-streptomycin.

-

Culture Conditions: Maintain cells in a humidified incubator at 37°C with 5% CO2.

-

Subculture: Passage cells every 2-3 days or when they reach 80-90% confluency.

Subcutaneous Xenograft Model Establishment

-

Animals: Use 6-8 week old female BALB/c nude mice. Allow for at least one week of acclimatization before the experiment.

-

Cell Preparation: Harvest lung cancer cells during their logarithmic growth phase. Wash the cells with sterile phosphate-buffered saline (PBS) and resuspend them in a 1:1 mixture of serum-free medium and Matrigel® at a concentration of 5 x 10^6 to 10 x 10^6 cells/mL.

-

Implantation: Subcutaneously inject 100-200 µL of the cell suspension into the right flank of each mouse.

-

Tumor Monitoring: Monitor tumor growth by measuring the length and width of the tumors with calipers every 2-3 days. Calculate tumor volume using the formula: Volume = (Length x Width²) / 2.

Drug Administration

-

Group Formation: When the average tumor volume reaches approximately 100-150 mm³, randomly assign the mice to different treatment groups (e.g., vehicle control, this compound at different doses, positive control).

-

Drug Preparation: Prepare this compound in a suitable vehicle (e.g., 0.5% methylcellulose in sterile water). The formulation will depend on the compound's solubility and route of administration.

-

Administration: Administer the drug and vehicle control to the respective groups via the intended route (e.g., oral gavage, intraperitoneal injection) at the specified dose and schedule (e.g., once daily).

-

Monitoring: Continue to monitor tumor volume and body weight throughout the treatment period.

Tissue Collection and Analysis

-

Euthanasia and Tissue Collection: At the end of the study, euthanize the mice and excise the tumors. Weigh the tumors and divide them for different analyses.

-

Histology and Immunohistochemistry (IHC):

-

Fix a portion of the tumor tissue in 10% neutral buffered formalin for 24 hours.

-

Embed the fixed tissue in paraffin and section it.

-

Perform Hematoxylin and Eosin (H&E) staining to observe tumor morphology.

-

Conduct IHC for biomarkers of interest such as Ki-67 (proliferation), CD31 (angiogenesis), and p-ERK1/2 (downstream signaling).

-

-

Western Blot Analysis:

-

Snap-freeze a portion of the tumor tissue in liquid nitrogen for protein extraction.

-

Homogenize the tissue and lyse the cells to extract total protein.

-

Perform western blotting to quantify the expression of proteins in the CXCR2 signaling pathway (e.g., total and phosphorylated forms of ERK1/2).

-

-

Flow Cytometry:

-

If analyzing immune cell infiltration, prepare single-cell suspensions from the tumors.

-

Stain the cells with fluorescently labeled antibodies against immune cell markers (e.g., Ly-6G for neutrophils, CD8 for cytotoxic T cells).

-

Analyze the cell populations using a flow cytometer.

-

Conclusion

The protocols and guidelines presented here provide a robust framework for evaluating the anti-cancer efficacy of this compound in a lung cancer xenograft model. By inhibiting the CXCR2 signaling pathway, this compound holds the potential to suppress tumor growth, modulate the tumor microenvironment, and enhance the efficacy of other anti-cancer therapies. Careful execution of these experiments and thorough data analysis are crucial for advancing our understanding of CXCR2 inhibition as a therapeutic strategy for lung cancer.

References

Application Notes and Protocols: Flow Cytometry Analysis of Neutrophil Migration with (R,R)-Cxcr2-IN-2

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a detailed protocol for analyzing the effect of (R,R)-Cxcr2-IN-2, a CXCR2 antagonist, on human neutrophil migration using a flow cytometry-based chemotaxis assay.

Introduction

Neutrophils are key players in the innate immune response, and their migration to sites of inflammation is a critical process in host defense. This migration, or chemotaxis, is largely guided by chemokines binding to G protein-coupled receptors on the neutrophil surface, with C-X-C chemokine receptor 2 (CXCR2) being a primary mediator. Dysregulated neutrophil migration is implicated in a variety of inflammatory diseases. Therefore, targeting CXCR2 presents a promising therapeutic strategy.

This compound is a brain-penetrant antagonist of CXCR2. Its parent compound, CXCR2-IN-2, is a selective and orally bioavailable CXCR2 antagonist that inhibits human whole blood Gro-α (CXCL1) induced CD11b expression with an IC50 of 0.04 μM.[1][2] this compound itself has a pIC50 of 9 in a Tango assay and 6.8 in a whole blood Gro-α induced CD11b expression assay.[3][4][5] This document outlines a robust in vitro method to quantify the inhibitory effect of this compound on neutrophil migration towards a CXCR2 ligand, such as CXCL8 (IL-8), using flow cytometry for precise cell counting and analysis.

Key Principles

The assay is based on the Boyden chamber or Transwell® system, which consists of two compartments separated by a microporous membrane. Neutrophils are placed in the upper chamber, and a chemoattractant is placed in the lower chamber. In the presence of a chemoattractant gradient, neutrophils will migrate through the pores to the lower chamber. The inhibitory effect of this compound is assessed by pre-incubating neutrophils with the compound before the migration assay. The number of migrated cells is then accurately quantified using flow cytometry, allowing for the determination of a dose-dependent inhibition curve and the IC50 value of the compound.

Data Presentation

The following tables provide a structured format for presenting the quantitative data obtained from the experiments described in the protocols.

Table 1: Flow Cytometry Gating Strategy for Human Neutrophils

| Marker Panel | Population Gated | Expected Phenotype | Purpose |

| FSC vs SSC | All Events | Distinct granulocyte population | Initial gating of leukocyte populations based on size and granularity. |

| CD45 vs SSC | Granulocytes | CD45+ | Identification of hematopoietic cells. |

| CD15 vs CD16 | CD45+ Events | CD15+/CD16+ | Specific identification of mature neutrophils. |

| Viability Dye vs FSC | CD15+/CD16+ Events | Viability Dye Negative | Exclusion of dead cells from the analysis. |

Table 2: Sample Data for Inhibition of Neutrophil Migration by this compound

| This compound Concentration (nM) | Number of Migrated Neutrophils (Mean ± SD) | Percent Inhibition (%) |

| 0 (Vehicle Control) | 50,000 ± 4,500 | 0 |

| 0.1 | 45,200 ± 3,800 | 9.6 |

| 1 | 37,500 ± 3,100 | 25 |

| 10 | 24,800 ± 2,500 | 50.4 |

| 100 | 10,100 ± 1,200 | 79.8 |

| 1000 | 2,500 ± 500 | 95 |

| No Chemoattractant Control | 1,500 ± 300 | - |

Table 3: Summary of Potency for this compound

| Parameter | Value | Assay |

| pIC50 | 9 | Tango Assay |

| pIC50 | 6.8 | Whole Blood Gro-α induced CD11b expression |

| IC50 (for CXCR2-IN-2) | 0.04 µM (40 nM) | Whole Blood Gro-α induced CD11b expression |

Signaling Pathway and Experimental Workflow Diagrams

References

Application Notes and Protocols for Immunohistochemical Staining of CXCR2 in Tissues Treated with (R,R)-Cxcr2-IN-2

For Researchers, Scientists, and Drug Development Professionals

Application Notes

Introduction

The C-X-C chemokine receptor 2 (CXCR2) is a G-protein coupled receptor (GPCR) that plays a pivotal role in inflammatory responses, primarily by mediating neutrophil trafficking and activation.[1][2] Its ligands include several CXC chemokines, most notably Interleukin-8 (IL-8 or CXCL8).[3][4] Upon ligand binding, CXCR2 initiates downstream signaling cascades involving Gαi, PI3K, and PLC-β, leading to cellular responses such as chemotaxis, degranulation, and angiogenesis.[4] Given its central role in inflammation and its implications in various diseases including cancer and chronic inflammatory conditions, CXCR2 is a significant therapeutic target.

(R,R)-Cxcr2-IN-2 is a potent, selective, and brain-penetrant antagonist of the CXCR2 receptor. As a diastereoisomer of CXCR2-IN-2, it offers a valuable tool for investigating the therapeutic potential of CXCR2 inhibition in preclinical models. Immunohistochemistry (IHC) is an essential technique to visualize the expression and localization of CXCR2 in tissues, providing critical insights into the biological effects of treatment with antagonists like this compound. This document provides a detailed protocol for performing IHC for CXCR2 on tissues previously treated with this inhibitor.

Principle of the Application

This protocol details the detection of the CXCR2 protein in formalin-fixed, paraffin-embedded (FFPE) tissue sections. The methodology is based on a standard indirect immunoperoxidase procedure. Following tissue processing and antigen retrieval, a primary antibody specific to CXCR2 is applied. A secondary antibody conjugated to horseradish peroxidase (HRP) is then used to bind to the primary antibody. Finally, a chromogen substrate, such as 3,3'-Diaminobenzidine (DAB), is added, which is converted by HRP into a colored precipitate at the site of the antigen, allowing for visualization under a microscope.

When working with tissues treated with a receptor antagonist, it is crucial to consider that the inhibitor may alter receptor trafficking, potentially leading to internalization or changes in surface expression. While antagonists are less likely than agonists to induce rapid internalization, this possibility should be considered when interpreting staining patterns. Therefore, appropriate controls, including untreated and vehicle-treated tissues, are mandatory for accurate interpretation of results.

Pharmacological Profile of this compound

The following table summarizes the reported in vitro activity of this compound, which is essential for designing in vivo studies and understanding its mechanism of action.

| Parameter | Assay | Value | Reference |

| pIC50 | Tango Assay | 9.0 | |

| pIC50 | HWB Gro-α induced CD11b expression | 6.8 | |

| IC50 (CXCR2-IN-2) | Human Whole Blood Gro-α induced CD11b expression | 0.04 µM | |

| Selectivity | Over CXCR1 | ~730-fold | |

| Selectivity | Over other chemokine receptors | >1900-fold |

CXCR2 Signaling Pathway

The diagram below illustrates the canonical signaling pathway initiated by CXCR2 activation, which is the target of inhibition by this compound.

Experimental Protocols

IHC Experimental Workflow

The following diagram outlines the major steps in the immunohistochemistry protocol for CXCR2 detection.

Reagents and Materials

-

Fixative: 10% Neutral Buffered Formalin (NBF)

-

Solvents: Xylene, Graded Ethanol (100%, 95%, 70%)

-

Antigen Retrieval Buffer: Sodium Citrate Buffer (10 mM Sodium Citrate, 0.05% Tween 20, pH 6.0) OR Tris-EDTA Buffer (10 mM Tris Base, 1 mM EDTA, 0.05% Tween 20, pH 9.0)

-

Wash Buffer: Phosphate Buffered Saline with 0.1% Tween 20 (PBST)

-

Peroxidase Block: 3% Hydrogen Peroxide in Methanol

-